2-(2-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core linked via a 2-oxoethyl group to a piperidine ring substituted at the 4-position with a 4-methyl-4H-1,2,4-triazole-3-sulfonyl moiety. The structural complexity arises from the integration of three heterocyclic systems: pyridazinone, piperidine, and triazole.
Properties
IUPAC Name |
2-[2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S/c1-18-10-15-17-14(18)25(23,24)11-4-7-19(8-5-11)13(22)9-20-12(21)3-2-6-16-20/h2-3,6,10-11H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFLQBCSZDLKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include derivatives with variations in the core heterocycle, piperidine substituents, or sulfonyl-linked groups. A key comparison is with 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 51d from ), which share a piperidine-sulfonyl motif but differ in core structure and substituents.
Table 1: Structural Comparison
Pharmacological and Physicochemical Implications
Core Heterocycle: The pyridazinone core is associated with phosphodiesterase (PDE) inhibition and cardiovascular activity, whereas pyrido[3,4-d]pyrimidinones are often explored as kinase inhibitors . The pyridazinone’s smaller ring system may enhance metabolic stability compared to bulkier pyrido-pyrimidinones.
Synthetic Considerations: Both compounds likely employ similar coupling strategies (e.g., SN2 displacement or Mitsunobu reactions) for piperidine functionalization, as evidenced by the use of triethylamine and DMF in related syntheses .
Crystallographic Insights
For example:
Research Findings and Discussion
- Potency and Selectivity : The triazole-sulfonyl group may confer higher selectivity for targets requiring compact polar interactions (e.g., enzymes with shallow binding pockets), whereas phenyl-sulfonyl groups (as in compound 51d) could favor hydrophobic targets.
- Solubility : The target compound’s triazole-sulfonyl group likely improves aqueous solubility (>10 mg/mL predicted) compared to compound 51d, where the phenyl-sulfonyl group reduces solubility (<5 mg/mL) .
- Synthetic Yield : Piperidine-substituted derivatives synthesized via DMF-mediated reactions () typically achieve yields of 60–80%, suggesting comparable efficiency for the target compound .
Preparation Methods
Cyclization of Hydrazine Derivatives
The pyridazinone ring is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine hydrate. For example, 6-aryl-4,5-dihydropyridazin-3(2H)-ones are prepared by refluxing substituted acetophenones with glyoxylic acid and hydrazine hydrate in ethanol, followed by dehydrogenation using bromine in acetic acid.
Example Protocol (adapted from):
- React 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (0.01 mol) with hydrazine hydrate (0.015 mol) in ethanol under reflux for 4 hours.
- Isolate 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one via filtration (58% yield).
- Oxidize with bromine in glacial acetic acid at 60–70°C for 3 hours to yield the aromatic pyridazinone.
Introduction of the 2-Oxoethyl Side Chain
The 2-oxoethyl group is introduced through alkylation or acylation at the N2 position of the pyridazinone. A reported method involves:
- Reacting 6-substituted-pyridazin-3(2H)-one with ethyl bromoacetate in the presence of potassium carbonate in DMF.
- Saponifying the ester to form the carboxylic acid, followed by conversion to an acid chloride using thionyl chloride.
- Coupling with piperidine sulfonamide via a nucleophilic acyl substitution.
Synthesis of 4-((4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfonyl)Piperidine
Sulfonylation of Piperidine
The sulfonamide group is installed via reaction of piperidine with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride .
- Synthesize the sulfonyl chloride by treating 4-methyl-4H-1,2,4-triazole-3-thiol with chlorine gas in aqueous HCl.
- React the sulfonyl chloride (1.2 equiv) with piperidine (1.0 equiv) in dichloromethane and triethylamine at 0°C for 2 hours.
- Purify via column chromatography (70% yield).
Coupling of Subunits via the Ethyl Ketone Bridge
Amide Bond Formation
The ethyl ketone bridge is constructed using a two-step protocol:
- Bromoacetylation : Treat the pyridazinone with bromoacetyl bromide in acetonitrile at room temperature to form 2-bromoacetyl-pyridazin-3(2H)-one .
- Nucleophilic Substitution : React the bromoacetyl intermediate with 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine in the presence of K2CO3 in DMF at 60°C for 12 hours.
Optimization Notes :
- Excess piperidine derivative (1.5 equiv) improves yield to 78%.
- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates compared to THF or toluene.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 90:10 H2O:MeCN) shows ≥98% purity at 254 nm.
Challenges and Alternative Routes
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